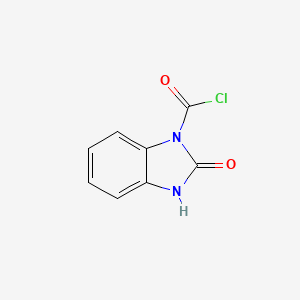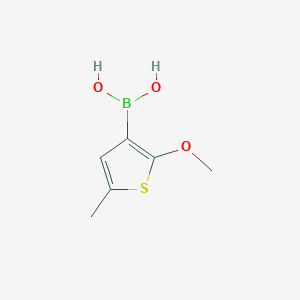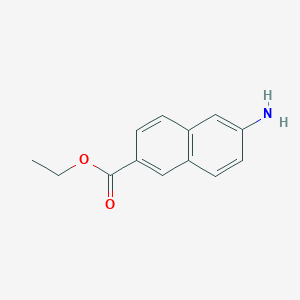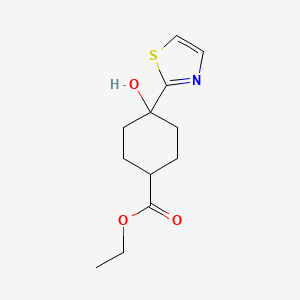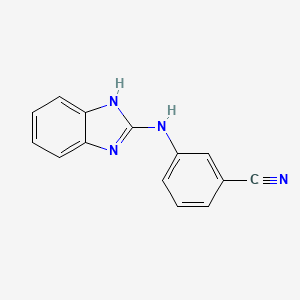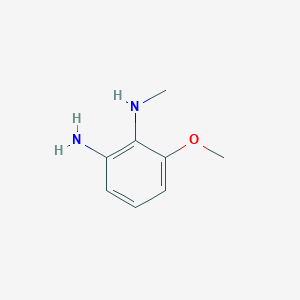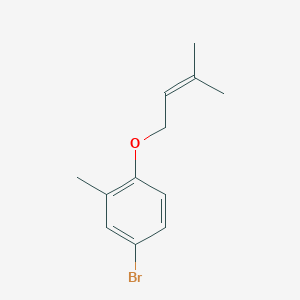
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the 4th position, a methyl group at the 2nd position, and a 3-methylbut-2-en-1-yloxy group at the 1st position. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylphenol with 3-methylbut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bond in the 3-methylbut-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the double bond.
Major Products
Substitution: 4-Iodo-2-methyl-1-[(3-methylbut-2-en-1-yl)oxy]benzene.
Oxidation: 4-Bromo-2-methylbenzoic acid.
Reduction: 4-Bromo-2-methyl-1-[(3-methylbutan-1-yl)oxy]benzene.
科学的研究の応用
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the 3-methylbut-2-en-1-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylphenol: Lacks the 3-methylbut-2-en-1-yloxy group.
4-Bromo-1-methoxy-2-methylbenzene: Contains a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene: The compound .
Uniqueness
This compound is unique due to the presence of the 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interactions in chemical and biological systems, making it valuable for specific applications.
特性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C12H15BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-6,8H,7H2,1-3H3 |
InChIキー |
SFGOVGAZYWGARJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)OCC=C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
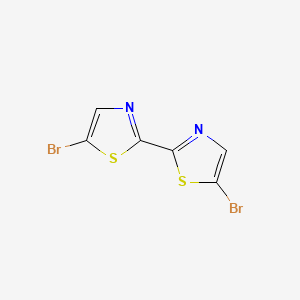
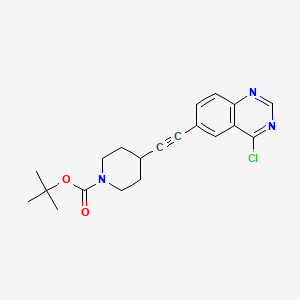
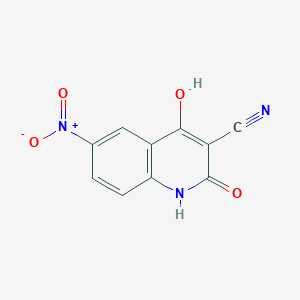

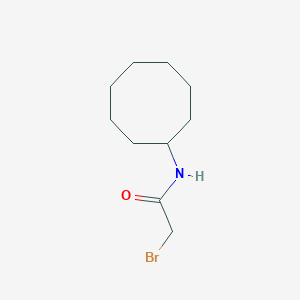
![5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B8738723.png)
